molecular formula C11H9NO4S B2936650 5-(furan-2-amido)-3-methylthiophene-2-carboxylic acid CAS No. 923826-21-5

5-(furan-2-amido)-3-methylthiophene-2-carboxylic acid

Cat. No.: B2936650
CAS No.: 923826-21-5
M. Wt: 251.26
InChI Key: OQWORQBOYCRKGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Furan-2-amido)-3-methylthiophene-2-carboxylic acid is an organic compound with the molecular formula C10H7NO4S It is a derivative of thiophene, a sulfur-containing heterocycle, and furan, an oxygen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-amido)-3-methylthiophene-2-carboxylic acid typically involves the reaction of 5-amino-3-methylthiophene-2-carboxylic acid with furan-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

5-(Furan-2-amido)-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The furan ring can be reduced to tetrahydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on both the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Electrophilic reagents like bromine or nitronium tetrafluoroborate can be used under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Brominated or nitrated derivatives of the original compound.

Scientific Research Applications

5-(Furan-2-amido)-3-methylthiophene-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 5-(Furan-2-amido)thiophene-2-carboxylic acid
  • 2-(Furan-2-amido)thiophene-3-carboxylic acid

Uniqueness

5-(Furan-2-amido)-3-methylthiophene-2-carboxylic acid is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds that may lack one of these heterocyclic rings .

Properties

IUPAC Name

5-(furan-2-carbonylamino)-3-methylthiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c1-6-5-8(17-9(6)11(14)15)12-10(13)7-3-2-4-16-7/h2-5H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWORQBOYCRKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)NC(=O)C2=CC=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.